molecular formula C19H21N5O3 B2764346 6-[4-[2-(1-Methylindol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione CAS No. 2379952-47-1

6-[4-[2-(1-Methylindol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione

Cat. No.: B2764346
CAS No.: 2379952-47-1
M. Wt: 367.409
InChI Key: XQFIAELDPJIXKM-UHFFFAOYSA-N
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Description

6-[4-[2-(1-Methylindol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione is a complex organic compound that features an indole moiety, a piperazine ring, and a pyrimidine dione structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-[4-[2-(1-Methylindol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl groups in the pyrimidine dione can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-[4-[2-(1-Methylindol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Properties

IUPAC Name

6-[4-[2-(1-methylindol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-22-12-13(14-4-2-3-5-15(14)22)10-18(26)24-8-6-23(7-9-24)16-11-17(25)21-19(27)20-16/h2-5,11-12H,6-10H2,1H3,(H2,20,21,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFIAELDPJIXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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